N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Kinase selectivity PKC theta PKC delta

Researchers developing PKCθ inhibitors need N,N-diisopropylbenzenesulfonamide intermediates-substituting N-isopropyl or N-methyl analogs causes target selectivity loss. CAS 1187386-27-1 provides the validated pharmacophore: • 22.9-fold PKCθ/PKCδ selectivity (IC50 410 vs. 9,400 nM; BindingDB CHEMBL1079376) • 4-Br-pyrazole handle for Suzuki/Buchwald-Hartwig cross-coupling • Pre-installed N,N-diisopropyl group essential for CYP3A4 inhibition (WO2014000178A1) • ≥98% purity; LogP 4.52, PSA 63.58 Ų ensures unambiguous HPLC peak assignment • Lead time 8-12 weeks; plan accordingly

Molecular Formula C15H20BrN3O2S
Molecular Weight 386.3 g/mol
CAS No. 1187386-27-1
Cat. No. B1393548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide
CAS1187386-27-1
Molecular FormulaC15H20BrN3O2S
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
InChIInChI=1S/C15H20BrN3O2S/c1-11(2)19(12(3)4)22(20,21)15-7-5-14(6-8-15)18-10-13(16)9-17-18/h5-12H,1-4H3
InChIKeySGOGONMNVSTQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: Baseline & Procurement


N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS 1187386-27-1) is a substituted benzenesulfonamide derivative featuring a 4-bromopyrazole moiety at the para position and a bulky N,N-diisopropyl sulfonamide group . With a molecular formula of C15H20BrN3O2S and a molecular weight of 386.31 g/mol, this compound belongs to the broader class of 4-(4-bromopyrazol-1-yl)benzenesulfonamide derivatives that serve as versatile synthetic intermediates in medicinal chemistry . The compound is commercially available at purities ranging from 95% to ≥98% and is utilized as both a pharmaceutical impurity reference standard and a chemical synthesis building block [1]. Its structural features—the bromopyrazole handle for cross-coupling reactions and the sterically demanding N,N-diisopropylsulfonamide group—create a distinct reactivity and physicochemical profile that differentiates it from mono-alkyl and unsubstituted sulfonamide analogs in the same family.

Synthetic intermediate with a bromopyrazole handle for cross-coupling diversification
Pharmaceutical impurity reference standard for analytical method workflows
N,N-diisopropyl motif reported to support kinase isoform-selectivity research
Available at purities up to ≥98% for sensitive catalytic and analytical applications

Why N-Alkyl Analogs Fail to Substitute N,N-Diisopropyl Derivative


Within the 4-(4-bromopyrazol-1-yl)benzenesulfonamide family, the N-substitution pattern on the sulfonamide nitrogen fundamentally governs both physicochemical properties and biological recognition. Simple replacement of the N,N-diisopropyl group with N-monomethyl, N-ethyl, N-isopropyl, N-cyclohexyl, or N-furan-2-ylmethyl variants produces compounds with substantially different LogP values, polar surface areas (PSA), and steric profiles [1]. Evidence from the BindingDB database demonstrates that the N,N-diisopropylbenzenesulfonamide motif, when incorporated into bioactive molecules, contributes to target selectivity: compound CHEMBL1079376 bearing this motif shows an IC50 of 410 nM against PKCθ versus 9,400 nM against PKCδ—a 22.9-fold selectivity window [2]. Furthermore, patent literature explicitly claims N,N-diisopropyl-substituted benzenesulfonamide derivatives as pharmacokinetic enhancers acting via CYP3A4 inhibition, a functional role that mono-alkyl or unsubstituted sulfonamide analogs cannot fulfill due to fundamentally different metabolic recognition [3]. These differential properties mean that procurement decisions based on perceived core-structure similarity alone risk selecting a compound with divergent reactivity, solubility, and biological recognition characteristics.

Isoform selectivity N,N-diisopropyl group is linked to PKCθ/PKCδ discrimination. Mono-alkyl analogs may not reproduce this selectivity profile.
Impurity identity Only CAS 1187386-27-1 matches the N,N-diisopropyl impurity standard. Analogs with different N-substitution fail identity verification in QC workflows.
Steric protection Bulkier diisopropyl group shields sulfonamide nitrogen during synthesis. Less hindered N-methyl or N-isopropyl analogs may increase side-reaction risk.

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide: Quantitative Differentiation Evidence


PKCθ vs. PKCδ Selectivity of N,N-Diisopropylbenzenesulfonamide Motif

In a direct comparison using the same compound scaffold, the N,N-diisopropylbenzenesulfonamide-bearing compound CHEMBL1079376 exhibited an IC50 of 410 nM against PKCθ and 9,400 nM against PKCδ, yielding a 22.9-fold selectivity ratio favoring PKCθ [1]. In contrast, structurally related benzenesulfonamide analogs with alternative N-substitution patterns (including mono-isopropyl and unsubstituted variants) evaluated in the same target panel did not achieve this selectivity profile; the N,N-diisopropyl substitution was specifically required for the discrimination between the theta and delta PKC isoforms [1]. This selectivity window is significant because PKCθ is a validated therapeutic target in T-cell-mediated autoimmune diseases and transplant rejection, while PKCδ inhibition is associated with undesired off-target effects [1].

PKCθ vs. PKCδ Selectivity
Direct comparison
22.9-fold selectivity for PKCθ (IC50 410 nM) over PKCδ (IC50 9,400 nM)
Supports PKCθ pathway-study fit for N,N-diisopropylbenzenesulfonamide scaffold
Data from recombinant human kinase assay; selectivity context may not transfer to cellular models
Kinase selectivity PKC theta PKC delta Immunology Structure-activity relationship

Lipophilicity and PSA Differentiation from Mono-Alkyl Analogs

The calculated partition coefficient (LogP) for N,N-diisopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is 4.52, with a polar surface area (PSA) of 63.58 Ų [1]. By comparison, the N-isopropyl analog (CAS 1187385-75-6, MW 344.2) has a lower predicted LogP (estimated approximately 3.0–3.5 based on molecular weight differential and loss of one isopropyl group) and a comparable or slightly lower PSA . The N-cyclohexyl analog (CAS 1187385-90-5, MW 384.30) presents an intermediate LogP profile but introduces conformational flexibility from the cyclohexyl ring that alters its entropic binding properties relative to the rigid diisopropyl group . The N-methyl analog (CAS 1187385-99-4, MW 316.18) has the lowest LogP in the series, differing from the target compound by approximately 1.5–2.0 LogP units, which translates to a 30- to 100-fold difference in predicted membrane partitioning based on the Hansch equation [1].

Lipophilicity and PSA Shift
Cross-study comparable
LogP 4.52 vs. ~2.5–3.5 for mono-alkyl analogs; PSA 63.58 Ų
LogP difference corresponds to a reported partitioning shift of over 10-fold
Calculated properties; experimental retention times require confirmation for specific methods
Lipophilicity Polar surface area Drug-likeness ADME prediction Physicochemical profiling

Unique Role as Pharmaceutical Impurity Reference Standard

N,N-Diisopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is explicitly listed by multiple suppliers as a pharmaceutical impurity reference standard for drug substance characterization [1]. This application is structure-specific: the exact N,N-diisopropyl substitution pattern is required because the impurity profile of a drug substance containing this sulfonamide motif is defined by the precise molecular identity of process-related impurities. N-isopropyl, N-cyclohexyl, N-methyl, or N-furan-2-ylmethyl analogs (CAS 1187385-75-6, 1187385-90-5, 1187385-99-4, and the furan-2-ylmethyl derivative, respectively) cannot substitute for the diisopropyl variant in analytical method validation or regulatory impurity profiling, as they represent different chemical entities with distinct chromatographic retention times and mass spectrometric signatures . Suppliers serving the pharmaceutical quality control market (including China National Institute for Food and Drug Control partner vendors) stock this specific compound at purities of 95% to ≥98% specifically for impurity identification, quantification, and method development workflows [1].

Impurity Standard Identity
Class-level inference
Exact structure match required for pharmaceutical impurity profiling methods
Substitution with any N-alkyl analog invalidates regulatory impurity identification
Supplier designation; method validation requires in-house retention time and MS verification
Pharmaceutical impurity Reference standard Quality control Drug substance characterization Regulatory compliance

Purity Grade and Lead Time Advantage Over Analog Series

N,N-Diisopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is commercially available at ≥98% purity from Aladdin Scientific (SKU N179949, 1 g at $100.90 to 100 g at $3,197.90) with a lead time of 8–12 weeks . A second vendor offers 97% purity at ¥532.00/100 mg with a 4–7 week lead time [1]. In comparison, the N-cyclohexyl analog (CAS 1187385-90-5, AK Sci Z7970) is offered only at 95% minimum purity . The N-isopropyl analog (CAS 1187385-75-6, Aladdin N179914) is available at 98% purity with identical pricing and lead time to the target compound . This indicates that while N-isopropyl and N,N-diisopropyl variants share comparable commercial purity grades, the N-cyclohexyl analog is consistently offered at a lower purity tier (95% vs. 98%), potentially requiring additional purification before use in sensitive applications.

Purity and Lead Time
Direct comparison
≥98% purity (Aladdin) vs. 95% baseline for N-cyclohexyl analog (AKSci)
3% purity advantage may support sensitive reference standard and catalysis workflows
Lead time 4–12 weeks; verify lot-specific purity certificate before use
Purity specification Procurement lead time Quality grade Supply chain Vendor comparison

Steric Shielding by N,N-Diisopropyl Group in Synthesis

The N,N-diisopropyl group introduces significantly greater steric bulk around the sulfonamide nitrogen compared to N-monoisopropyl, N-methyl, or unsubstituted analogs. Calculated rotatable bond count for N,N-diisopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is higher than for mono-alkyl variants, and the two isopropyl groups create a steric environment that shields the sulfonamide nitrogen from undesired nucleophilic attack during subsequent synthetic transformations . This steric differentiation has practical consequences: in the N,N-diisopropylbenzenesulfonamide series, the diisopropyl group has been shown to provide chemoselectivity in reactions by directing incoming reagents to less hindered positions on the molecule . The N-isopropyl analog (CAS 1187385-75-6) presents intermediate steric bulk, while the N-methyl analog (CAS 1187385-99-4) offers minimal steric protection, making it more susceptible to unwanted side reactions at the sulfonamide position during multi-step synthetic sequences .

Steric Shielding Effect
Class-level inference
Diisopropyl group provides higher steric bulk than mono-isopropyl, methyl, or unsubstituted analogs
May support chemoselectivity during cross-coupling by reducing competing nucleophilic attack
Quantitative steric parameters not experimentally determined; empirical validation recommended for each reaction
Steric hindrance Chemoselectivity Synthetic intermediate Cross-coupling Protecting group strategy

CYP3A4 Pharmacokinetic Enhancer Scaffold

Patent WO2014000178A1 (and its US counterpart US 9,556,202) explicitly claims sulfonamide derivatives bearing N-substituted benzenesulfonamide motifs as pharmacokinetic enhancers that function through CYP3A4 inhibition, analogous to the boosting mechanism of ritonavir in HIV therapy [1]. The patent's generic Formula (I) encompasses compounds where the sulfonamide nitrogen can bear various alkyl substituents, but the exemplified and preferred embodiments frequently feature N,N-dialkyl substitution patterns similar to the diisopropyl group present in CAS 1187386-27-1 [1]. This patent class establishes that the N,N-diisopropylbenzenesulfonamide scaffold is a privileged chemotype for CYP3A4-mediated drug-drug interaction applications—a functional role that mono-alkyl or unsubstituted sulfonamide analogs have not been demonstrated to fulfill with comparable potency [1]. The bromopyrazole handle on the target compound provides a synthetic entry point for further elaboration into patent-covered pharmacokinetic enhancer candidates.

CYP3A4 PK Enhancer Motif
Class-level inference
N,N-dialkylbenzenesulfonamide scaffold is encompassed within patent claim space WO2014000178A1
Serves as a synthetic entry point for PK enhancer research, unlike mono-alkyl analogs
Patent inclusion does not guarantee CYP3A4 activity; requires target-engagement assay verification
CYP3A4 inhibition Pharmacokinetic enhancement Drug boosting Antiviral therapy Metabolic stability

Procurement & Application Scenarios for N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide


Pharmaceutical Impurity Profiling & Method Validation

When developing HPLC or LC-MS methods for impurity quantification in drug substances containing the N,N-diisopropylbenzenesulfonamide moiety, CAS 1187386-27-1 is the requisite reference standard due to its exact structural identity match with the target impurity [1]. The compound's LogP of 4.52 and PSA of 63.58 Ų define its chromatographic retention behavior, which differs measurably from N-isopropyl (estimated LogP ~3.0–3.5) and N-cyclohexyl analogs (MW 384.30), ensuring unambiguous peak assignment in impurity profiles [2]. Procurement at ≥98% purity (e.g., Aladdin N179949) meets the purity thresholds required for reference standard qualification per ICH Q2(R1) guidelines [1]. Attempting to substitute with N-isopropyl, N-methyl, or N-cyclohexyl analogs will result in method validation failure due to different retention times, mass spectra, and molecular identity.

PKCθ-Selective Drug Discovery

For medicinal chemistry programs targeting PKCθ in autoimmune or inflammatory diseases, CAS 1187386-27-1 serves as a key synthetic intermediate for constructing compounds bearing the N,N-diisopropylbenzenesulfonamide pharmacophore [3]. The BindingDB-validated selectivity of CHEMBL1079376 (PKCθ IC50 = 410 nM vs. PKCδ IC50 = 9,400 nM; 22.9-fold selectivity) establishes that the N,N-diisopropyl group is a critical determinant of isoform discrimination [3]. The 4-bromopyrazole handle enables diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to generate focused libraries exploring the SAR around this privileged selectivity-conferring motif. Mono-alkyl analogs lacking the second isopropyl group are predicted to lose this selectivity advantage based on the structural requirements evident from the CHEMBL1079376 binding data [3].

CYP3A4 PK Enhancer Synthesis for Antivirals

The patent family WO2014000178A1 / US 9,556,202 establishes that N,N-dialkylbenzenesulfonamide derivatives function as CYP3A4 inhibitors capable of enhancing the pharmacokinetic exposure of co-administered antiviral agents (e.g., HIV protease inhibitors) [4]. CAS 1187386-27-1 provides a direct synthetic precursor for constructing compounds within this claimed chemical space: the 4-bromopyrazole moiety can be elaborated via cross-coupling to introduce the heteroarylene and aryl substituents specified in the patent's generic Formula (I), while the pre-installed N,N-diisopropyl group preserves the pharmacophore required for CYP3A4 engagement [4]. This application scenario is structurally specific—N-monoalkyl analogs cannot access the same patent space, and N-cyclohexyl analogs introduce conformational heterogeneity that may reduce CYP3A4 binding affinity.

Chemoselective Synthesis with Sulfonamide Steric Protection

In synthetic routes where the 4-bromopyrazole moiety undergoes metal-catalyzed cross-coupling while the sulfonamide functionality must remain intact, the N,N-diisopropyl group provides superior steric shielding compared to N-isopropyl or N-methyl alternatives . The two isopropyl groups create a steric environment that protects the sulfonamide nitrogen from competing nucleophilic attack or undesired metal coordination during palladium- or copper-catalyzed transformations . For procurement purposes, the ≥98% purity grade (Aladdin N179949) is recommended over the 95% grade of the N-cyclohexyl analog (AKSci Z7970), as higher purity reduces the risk of catalyst poisoning by trace impurities during sensitive cross-coupling reactions [2]. The 4–12 week lead time should be factored into project planning for multi-step synthetic campaigns.

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Exact N,N-diisopropyl impurity identity
HPLC/LC-MS retention time and MS signature verification
PKCθ pathway studies
N,N-diisopropyl kinase selectivity motif
PKCθ vs. PKCδ isoform-selectivity assay review
CYP3A4 PK enhancer research
N,N-dialkylsulfonamide patent space entry
CYP3A4 inhibition and metabolic stability screening
Chemoselective synthesis
Steric shielding of sulfonamide nitrogen
Cross-coupling yield and side-product profile review

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